
3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride is a chemical compound with the CAS Number: 1431963-83-5 . It has a molecular weight of 297.65 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride is 1S/C12H17ClN2.2ClH/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13;;/h4-5,7,9H,2-3,6,8,14H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 297.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.科学的研究の応用
Biodegradation Potential
Research on Delftia sp. AN3, a bacterial strain capable of degrading aniline and acetanilide, reveals its potential in breaking down various substituted anilines, although specific tolerance to 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride is not mentioned. The strain's ability to grow on high concentrations of aniline up to 53.8 mM suggests potential applications in bioremediation, particularly in municipal wastewater treatment where such compounds may be present (Liu et al., 2002).
Chemical Synthesis and Applications
A study on the synthesis of Schiff’s Bases from 4-Chloro-3-coumarin aldehyde and various anilines, including chloroanilines, highlights the potential of these bases in antimicrobial applications. While the study does not directly involve 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride, it suggests the relevance of chloroaniline derivatives in synthesizing compounds with significant biological activities (Bairagi et al., 2009).
Environmental Remediation
Investigations into the sequential reductive dehalogenation of chloroanilines in methanogenic aquifers demonstrate the potential for bioremediation strategies targeting chloroaniline pollutants. This research indicates that chloroaniline-based compounds, possibly including derivatives like 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride, can undergo microbial dehalogenation, suggesting a pathway for environmental clean-up efforts (Kuhn & Suflita, 1989).
Material Science and Photophysics
Research into luminescent platinum complexes, including studies on N,N-di(3-(pyridin-2-yl)phenyl)aniline derivatives, showcases the potential of aniline-based compounds in developing advanced materials for electroluminescence and OLED devices. These findings imply that compounds like 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride could contribute to the synthesis of materials with desirable photophysical properties (Vezzu et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-chloro-4-(3-methylpiperidin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13;;/h4-5,7,9H,2-3,6,8,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABMTYXFECIVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride | |
CAS RN |
1431963-83-5 |
Source


|
| Record name | 3-chloro-4-(3-methylpiperidin-1-yl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)
![7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone](/img/structure/B2833820.png)

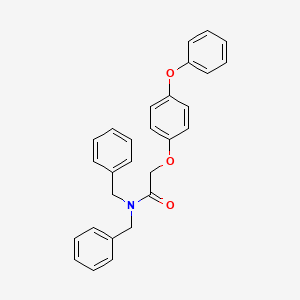
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)

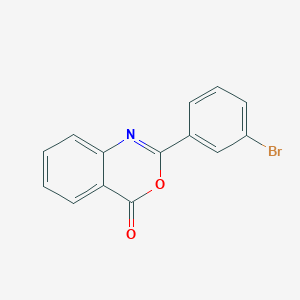

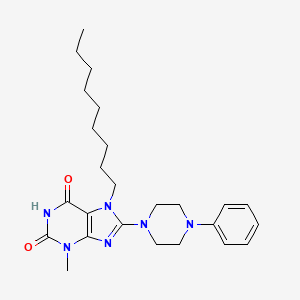
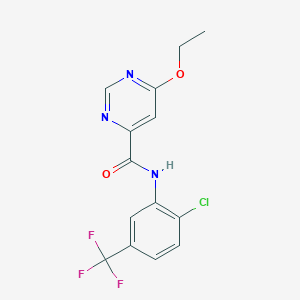
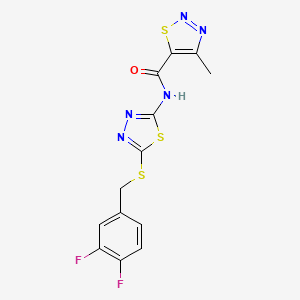
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)